![molecular formula C11H11NO2 B1401608 Methyl 4-cyano-3,5-dimethylbenzoate CAS No. 1001055-67-9](/img/structure/B1401608.png)
Methyl 4-cyano-3,5-dimethylbenzoate
Overview
Description
“Methyl 4-cyano-3,5-dimethylbenzoate” is an organic compound with the molecular formula C11H11NO2. It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic nitrile .
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to “Methyl 4-cyano-3,5-dimethylbenzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
“Methyl 4-cyano-3,5-dimethylbenzoate” has a complex molecular structure. It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic nitrile .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which are related to “Methyl 4-cyano-3,5-dimethylbenzoate”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Structural Analysis and Crystallography
Methyl 4-cyano-3,5-dimethylbenzoate has been a subject of interest in structural chemistry. Studies have revealed insights into its crystalline structures and molecular interactions. For instance, Ebersbach et al. (2022) elucidated that the crystals of methyl 3,5-dimethylbenzoate are composed of strands of C—H⋯O=C bonded molecules arranged into layers, contributing to our understanding of molecular arrangements in similar compounds (Ebersbach, Seichter, & Mazik, 2022).
Synthetic Chemistry and Dye Production
The compound is also notable in the field of synthetic chemistry, particularly in dye production. Mirković et al. (2014) conducted a combined experimental and theoretical study on the structures of methoxy substituted phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, providing insights into the properties and applications of such dyes (Mirković et al., 2014).
Biological and Pharmaceutical Applications
In the realm of biology and pharmaceuticals, derivatives of similar structures have been investigated for their potential therapeutic applications. Chao Shu-jun (2006) explored the synthesis and antibacterial activities of compounds structurally related to Methyl 4-cyano-3,5-dimethylbenzoate, highlighting its relevance in developing new antibacterial agents (Chao, 2006).
Material Science and Engineering
This chemical also finds applications in material science. Gardiner et al. (2016) showed that 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to Methyl 4-cyano-3,5-dimethylbenzoate, are extremely versatile in material applications, particularly in polymer science (Gardiner, Martinez‐Botella, Tsanaktsidis, & Moad, 2016).
Mechanism of Action
properties
IUPAC Name |
methyl 4-cyano-3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYSQWCZUFTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855830 | |
Record name | Methyl 4-cyano-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-3,5-dimethylbenzoate | |
CAS RN |
1001055-67-9 | |
Record name | Methyl 4-cyano-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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